molecular formula C9H9N3S B098803 5-Benzyl-1,3,4-thiadiazol-2-amine CAS No. 16502-08-2

5-Benzyl-1,3,4-thiadiazol-2-amine

Cat. No.: B098803
CAS No.: 16502-08-2
M. Wt: 191.26 g/mol
InChI Key: HKTCSEFOSVTSQV-UHFFFAOYSA-N
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Description

5-Benzyl-1,3,4-thiadiazol-2-amine is an organic compound with the molecular formula C9H9N3S. It belongs to the class of 1,3,4-thiadiazoles, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-1,3,4-thiadiazol-2-amine typically involves the reaction of phenylacetic acid derivatives with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions often include refluxing in ethanol or other suitable solvents .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Benzyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted thiadiazoles, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: 5-Benzyl-1,3,4-thiadiazol-2-amine stands out due to its versatile applications across multiple fields, particularly in medicinal chemistry and industrial applications. Its ability to inhibit acetylcholinesterase and act as a corrosion inhibitor highlights its multifunctional nature .

Properties

IUPAC Name

5-benzyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTCSEFOSVTSQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353822
Record name 5-benzyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16502-08-2
Record name 5-benzyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16502-08-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What evidence supports the anticancer potential of 5-Benzyl-1,3,4-thiadiazol-2-amine derivatives?

A2: In vivo studies using Ehrlich ascites carcinoma bearing mice demonstrated that specific derivatives of this compound exhibit promising anticancer activity. [] Specifically, derivatives incorporating phenyl isocyanate or phenyl isothiocyanate moieties showed significant tumor growth inhibition compared to the control group. [] These compounds effectively reduced tumor volume, decreased viable tumor cell count, and prolonged the survival time of the mice. [] Further investigation into the underlying mechanisms of action and potential therapeutic applications is warranted.

Q2: How are this compound derivatives characterized and what analytical techniques are employed in their study?

A3: The synthesized 5-benzyl-1,3,4-thiadiazole derivatives are routinely characterized using a combination of spectroscopic techniques. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H NMR and 13C NMR, is employed to confirm the structure and purity of the synthesized compounds. [, ] Additionally, researchers utilize X-ray crystallography to obtain detailed structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within the molecule. [] Mass spectrometry (MS) is another valuable tool employed to determine the molecular weight and identify characteristic fragmentation patterns, further confirming the identity of the synthesized compounds. [, ] These analytical techniques play a crucial role in the development and optimization of novel this compound derivatives for various therapeutic applications.

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